

Assessing ARD-266-Induced Gene Expression Changes by qPCR

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) that specifically targets the Androgen Receptor (AR) for degradation.[1][2][3][4] As a bifunctional molecule, ARD-266 recruits the VHL E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5] This targeted degradation of the AR protein has been shown to be highly effective in androgen receptor-positive prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1, with DC50 values in the nanomolar range (0.2-1 nM).[1][4][6][7] The degradation of the AR protein leads to a significant reduction in the expression of AR-regulated genes.[1][6][8] This application note provides a detailed protocol for assessing the impact of ARD-266 on the expression of key AR target genes using quantitative polymerase chain reaction (qPCR).

Principle of the Assay

This protocol outlines a method to quantify the changes in messenger RNA (mRNA) levels of specific Androgen Receptor (AR) target genes in prostate cancer cells following treatment with **ARD-266**. The workflow involves cell culture and treatment, RNA extraction, reverse transcription of RNA to complementary DNA (cDNA), and finally, quantitative PCR (qPCR) to measure the relative abundance of target gene transcripts.

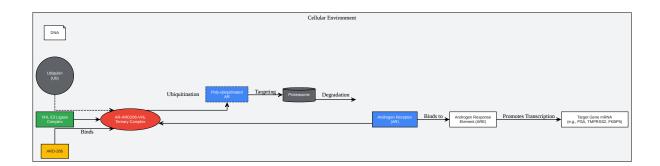


Key ARD-266 Characteristics:

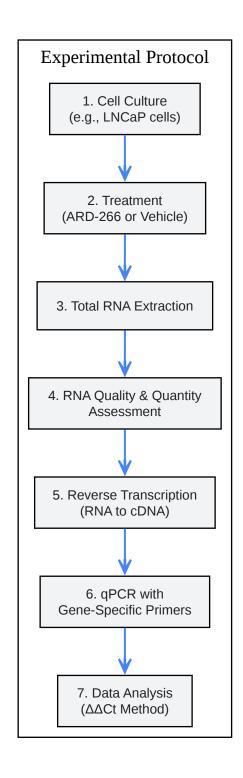
Property	Description
Mechanism of Action	PROTAC Degrader of the Androgen Receptor (AR)[9]
E3 Ligase Recruited	von Hippel-Lindau (VHL)[1][2][3]
Cellular Potency (DC50)	0.2-1 nM in LNCaP, VCaP, and 22Rv1 cells[1][4] [6][7]
Effect on Gene Expression	Suppresses the expression of AR-regulated genes[1][6][8]

Signaling Pathway of ARD-266 Action









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